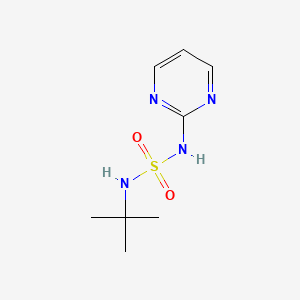
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in various fields of chemistry and pharmacology. It belongs to the class of organic compounds known as tetrahydroquinolines, which are characterized by a quinoline structure where the quinoline ring system is fully saturated.
Synthesis Analysis
The synthesis of derivatives closely related to 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. For instance, the synthesis of similar isoquinoline derivatives involves cyclocondensation reactions, demonstrating the versatility of starting materials and conditions used in creating these compounds (Hagihara et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been elucidated using techniques like X-ray crystallography, showcasing the 3D arrangement of atoms and the stereochemistry of the molecule. For example, a related isoquinoline derivative's crystal structure revealed specific conformational features critical to its reactivity and interaction with biological targets (Okmanov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline derivatives can vary widely, including cyclization, acylation, and oxidation. These reactions often lead to the formation of complex heterocyclic systems with potential biological activity. For instance, the Pummerer-type cyclization has been used to synthesize compounds with a tetrahydroisoquinoline structure, demonstrating the chemical versatility of these molecules (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and optical activity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological targets, are central to understanding the compound's utility. For example, the incorporation of different substituents on the tetrahydroquinoline core can significantly affect its pharmacological profile and interaction with enzymes or receptors (Gitto et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Electrochemical Oxidation : The electrochemical oxidation of 1,2,3,4-tetrahydroquinoline derivatives, including those with 3,4-dimethoxybenzoyl groups, has been studied. These processes typically lead to various products and intermediates, useful in further chemical syntheses. For example, anodic oxidation of such compounds can afford corresponding dihydroisoquinolinium salts and other related compounds, which are significant in the synthesis of biphenyl derivatives (Carmody, Sainsbury, & Newton, 1980).
Isoquinoline Derivatives Synthesis : Research has been conducted on the synthesis of various isoquinoline derivatives. This includes the creation of compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-4-spirocyclopentane by condensation of 3,4-dimethoxyphenyl-1-(aminomethyl)cyclopentane with formalin. These derivatives have potential applications in various chemical and pharmaceutical fields (Markaryan, Arustamyan, & Vasilyan, 1973).
Alkaloid Synthesis : The compound has been used in the synthesis of rhoeadine-type alkaloids, demonstrating its importance in the creation of complex natural products and medicinal compounds (Kametani, Hirata, Satoh, & Fukumoto, 1975).
Biomedical Research
- Tumor-Specific Cytotoxic Activity : Some tetrahydroisoquinoline derivatives show tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. This highlights their potential as chemotherapeutic agents. The presence of bulky substituents like the 3,4-dimethoxybenzoyl group seems to play a role in enhancing this cytotoxicity (Hatano et al., 2009).
Photochemistry and Photophysics
- Photobehavior Study : Research has been done on the photobehavior of mixed nπ*/ππ* triplets, including the study of hydrogen abstraction by the excited triplet states of compounds like 1,2,3,4-tetrahydroquinoline. Such studies are crucial for understanding the photochemical processes and designing photoresponsive materials (Jornet, Tormos, & Miranda, 2011).
Chromatography and Separation Sciences
- Enantiomer Separation : The compound has been used in studies related to the enantiomer separation of novel drugs, demonstrating its utility in the field of chiral chromatography. This is particularly important for the production of enantiomerically pure pharmaceuticals (Deveant et al., 1997).
Organic Synthesis Methodology
Asymmetric Synthesis : The deprotonation and alkylation of 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile have been studied, showcasing its utility in the asymmetric synthesis of various alkaloids. Such methodologies are crucial for the synthesis of complex natural products and pharmaceuticals in an enantioselective manner (Blank & Opatz, 2011).
Radioligand Binding Studies : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research contributes to the understanding of ion channel pharmacology and the development of novel neurological drugs (Graulich et al., 2006).
Oxidation and Internal Redox Reaction Cascade : The compound has been involved in research focusing on oxidation and internal redox reaction cascades for the synthesis of tetrahydroquinolines. This represents a novel approach in the field of organic synthesis, highlighting the versatility of tetrahydroquinoline derivatives (Kim, Jeong, & Kim, 2015).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-9-14(12-17(16)22-2)18(20)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQAAXYSROTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)
![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)
![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)
![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)